2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a furan-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio group through a nucleophilic substitution reaction. The furan-pyridine moiety can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-pyridine moiety can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(ethylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the combination of its ethylthio group and furan-pyridine moiety, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity .
Biological Activity
2-(ethylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C20H25N3OS
- Molecular Weight : 355.5 g/mol
- CAS Number : 2034257-16-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzamide core by reacting benzoyl chloride with an appropriate amine.
- Introduction of the ethylthio group via nucleophilic substitution using ethylthiol.
- Coupling of furan-2-carbonyl chloride with pyridin-3-ylmethylamine to attach the furan and pyridine moieties.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The results showed promising antibacterial activity, suggesting potential applications in treating bacterial infections .
Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against P. aeruginosa |
---|---|---|---|
Compound A | MIC = 12 µg/mL | MIC = 8 µg/mL | MIC = 16 µg/mL |
Compound B | MIC = 10 µg/mL | MIC = 6 µg/mL | MIC = 14 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that compounds related to this compound exhibit anticancer properties. For example, a study evaluated the cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The findings revealed:
- IC50 Values :
- MCF7: 0.096 µM
- A549: 0.110 µM
These results indicate a strong potential for further development as anticancer agents .
Cell Line | IC50 Value (µM) |
---|---|
MCF7 | 0.096 |
A549 | 0.110 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of compounds related to this structure:
- A study focused on a series of benzamide derivatives found that modifications in the ethylthio and furan groups significantly enhanced antimicrobial activity.
- Another research project explored the anticancer potential of pyridine derivatives, establishing a correlation between structural features and biological activity.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-24-17-10-4-3-8-15(17)19(22)21-13-14-7-5-11-20-18(14)16-9-6-12-23-16/h3-12H,2,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCSTUITQNDQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.